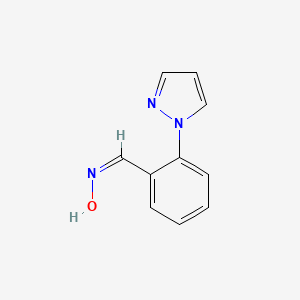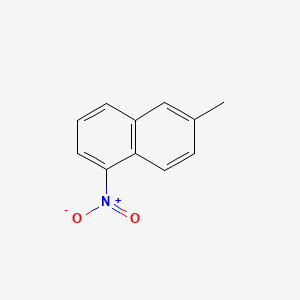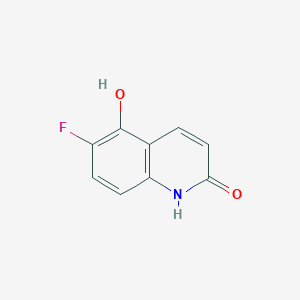
1-Methylnaphthalene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylnaphthalene-3-carboxylic acid is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring substituted with a methyl group at the first position and a carboxylic acid group at the third position. This compound is a derivative of naphthalene, which is known for its aromatic properties and is widely used in various chemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-3-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylnaphthalene with a suitable acylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 1-methylnaphthalene using oxidizing agents like potassium permanganate or chromium trioxide. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylnaphthalene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Naphthalene-1,3-dicarboxylic acid.
Reduction: 1-Methylnaphthalene-3-methanol or 1-methylnaphthalene-3-aldehyde.
Substitution: Various halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Methylnaphthalene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-methylnaphthalene-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring allows for π-π interactions with other aromatic compounds, affecting their reactivity and stability.
Comparaison Avec Des Composés Similaires
1-Methylnaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Methylnaphthalene-3-carboxylic acid: Similar structure but with the methyl group at the second position, leading to different reactivity and properties.
Naphthalene-1,3-dicarboxylic acid: Contains an additional carboxylic acid group, increasing its acidity and reactivity.
Uniqueness: 1-Methylnaphthalene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methyl group and a carboxylic acid group on the naphthalene ring allows for versatile chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C12H10O2 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
4-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-7H,1H3,(H,13,14) |
Clé InChI |
LLMATWMVKZWAOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC=CC=C12)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride](/img/structure/B11909186.png)

![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)



